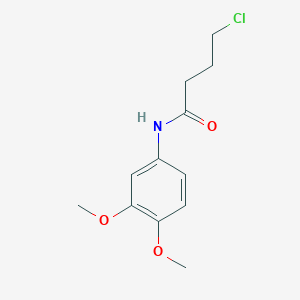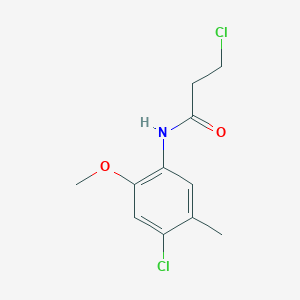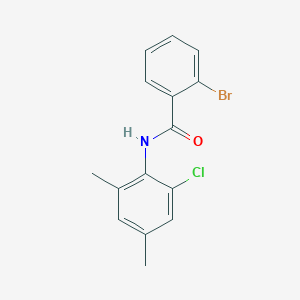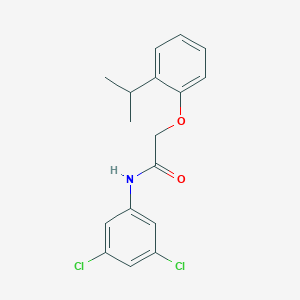![molecular formula C35H33N5O6 B285184 ETHYL 4-[2-(2-{[3-(ETHOXYCARBONYL)-6-METHOXYQUINOLIN-4-YL]AMINO}ETHYL)-1H-1,3-BENZODIAZOL-1-YL]-6-METHOXYQUINOLINE-3-CARBOXYLATE](/img/structure/B285184.png)
ETHYL 4-[2-(2-{[3-(ETHOXYCARBONYL)-6-METHOXYQUINOLIN-4-YL]AMINO}ETHYL)-1H-1,3-BENZODIAZOL-1-YL]-6-METHOXYQUINOLINE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-(2-{[3-(ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}ethyl)-1H-benzimidazol-1-yl]-6-methoxyquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline and benzimidazole core, which are known for their biological activities and are often found in pharmaceutical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(2-{[3-(ETHOXYCARBONYL)-6-METHOXYQUINOLIN-4-YL]AMINO}ETHYL)-1H-1,3-BENZODIAZOL-1-YL]-6-METHOXYQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[2-(2-{[3-(ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}ethyl)-1H-benzimidazol-1-yl]-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Wirkmechanismus
The mechanism of action of ETHYL 4-[2-(2-{[3-(ETHOXYCARBONYL)-6-METHOXYQUINOLIN-4-YL]AMINO}ETHYL)-1H-1,3-BENZODIAZOL-1-YL]-6-METHOXYQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate: Another compound with an ethoxycarbonyl group and potential biological activities.
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate:
Uniqueness
Ethyl 4-[2-(2-{[3-(ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}ethyl)-1H-benzimidazol-1-yl]-6-methoxyquinoline-3-carboxylate is unique due to its combination of quinoline and benzimidazole cores, which provide a diverse range of potential biological activities and applications. This makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C35H33N5O6 |
|---|---|
Molekulargewicht |
619.7 g/mol |
IUPAC-Name |
ethyl 4-[2-[1-(3-ethoxycarbonyl-6-methoxyquinolin-4-yl)benzimidazol-2-yl]ethylamino]-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C35H33N5O6/c1-5-45-34(41)25-19-37-27-13-11-21(43-3)17-23(27)32(25)36-16-15-31-39-29-9-7-8-10-30(29)40(31)33-24-18-22(44-4)12-14-28(24)38-20-26(33)35(42)46-6-2/h7-14,17-20H,5-6,15-16H2,1-4H3,(H,36,37) |
InChI-Schlüssel |
URHXNNQRPICAFP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=NC4=CC=CC=C4N3C5=C6C=C(C=CC6=NC=C5C(=O)OCC)OC)OC |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=NC4=CC=CC=C4N3C5=C6C=C(C=CC6=NC=C5C(=O)OCC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B285103.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)
![2-(4-BROMO-2,6-DIMETHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B285108.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)
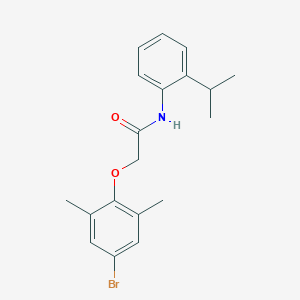
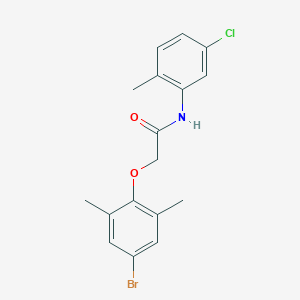
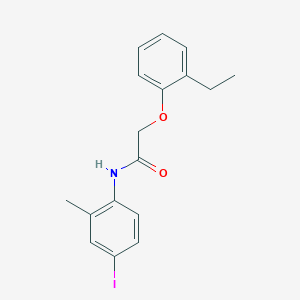
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole](/img/structure/B285116.png)
![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)
